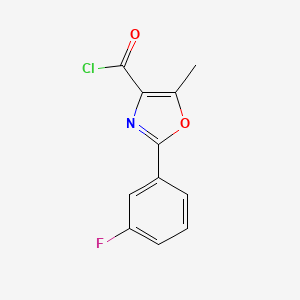
2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride typically involves the reaction of 3-fluoroaniline with acetic anhydride to form 3-fluoroacetanilide. This intermediate is then subjected to cyclization with ethyl oxalyl chloride in the presence of a base, such as triethylamine, to form the oxazole ring. The final step involves the chlorination of the carbonyl group using thionyl chloride or oxalyl chloride to yield 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Cycloaddition Reactions: The oxazole ring can undergo cycloaddition reactions with dienes and other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to avoid overreaction.
Cycloaddition Reactions: These reactions often require catalysts such as Lewis acids and are conducted under an inert atmosphere.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitro, Sulfo, and Halo Derivatives: Resulting from electrophilic aromatic substitution.
Cycloadducts: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(3-Bromophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(3-Methylphenyl)-5-methyloxazole-4-carbonyl chloride
Uniqueness
2-(3-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61152-05-4 |
|---|---|
Formule moléculaire |
C11H7ClFNO2 |
Poids moléculaire |
239.63 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H7ClFNO2/c1-6-9(10(12)15)14-11(16-6)7-3-2-4-8(13)5-7/h2-5H,1H3 |
Clé InChI |
PIOWUBLHMSGKTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


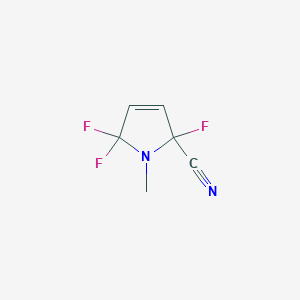
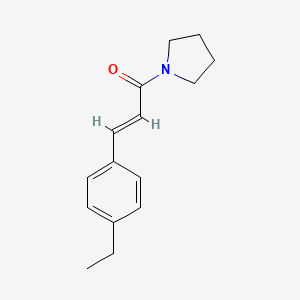
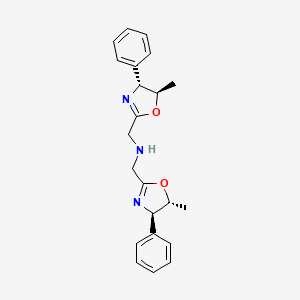
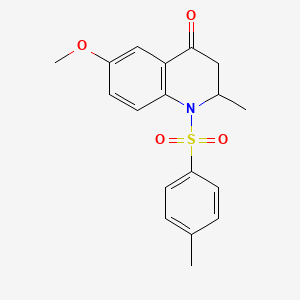

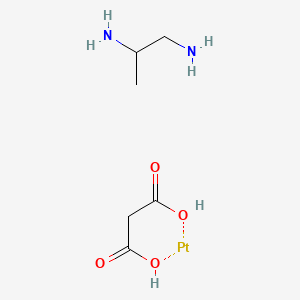
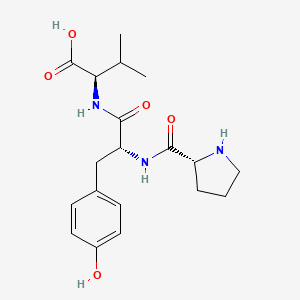
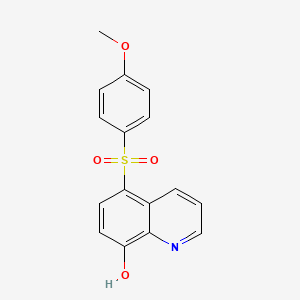
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
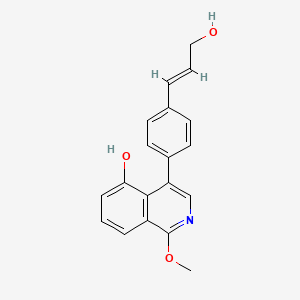
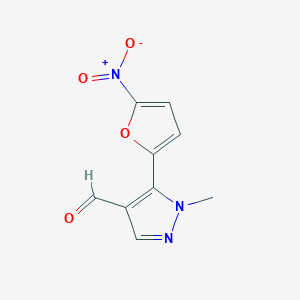
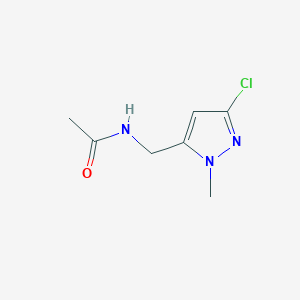
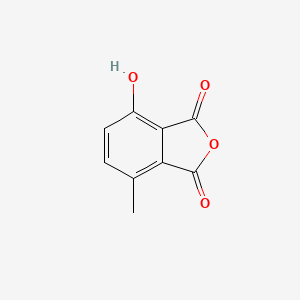
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
